4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1, 5, and 6. The specific substituents include:
- 4-Chlorobenzylthio group at position 4: This moiety introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-26-18-9-5-16(6-10-18)19-13-20-21(23-11-12-25(20)24-19)27-14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVICBJKCOOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorobenzylthio Group: This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the 4-Ethoxyphenyl Group: This step usually involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the ethoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the aromatic rings or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzylthio Group
4-[(3-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
- Key Difference : Chlorine substitution at the meta position (3-Cl) instead of para (4-Cl) on the benzylthio group.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Key Difference : Fluorine (3-F) replaces chlorine, and a methoxy (-OCH₃) group substitutes ethoxy (-OCH₂CH₃).
- Impact : Fluorine’s smaller size and higher electronegativity may improve metabolic stability. Methoxy’s reduced steric bulk compared to ethoxy could enhance solubility but reduce hydrophobic interactions .
4-[(4-Chlorobenzyl)oxy]phenyl Derivatives
- Example : 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
- Key Difference : Oxygen replaces sulfur in the linker, forming an ether bond instead of a thioether.
Variations in the Aryl Group at Position 2
2-(3-Chloro-4-ethoxyphenyl) Analogues
- Example : 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine.
- Key Difference : Additional chlorine at position 3 on the phenyl ring.
- Impact : Increased steric hindrance and electron-withdrawing effects may modulate receptor selectivity .
Piperazine-Substituted Derivatives
Core Structure Modifications
Triazolo[4,3-a]pyrazine Derivatives
- Example : 5-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine.
- Key Difference : Replacement of pyrazolo[1,5-a]pyrazine with a triazolo-pyrazine core.
Pyrazolo[1,5-a]pyrimidine Analogues
Data Table: Structural and Functional Comparison
*Calculated based on analogous structures.
Biological Activity
4-[(4-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure, featuring a pyrazolo core with specific substituents, positions it as a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.9 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzylthio group and a 4-ethoxyphenyl group. These functional groups are believed to enhance its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may result in therapeutic effects in different disease models.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazolo derivatives, including this compound. The compound has shown significant activity against several pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is crucial in treating chronic infections associated with these bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:
- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The mechanism involves induction of apoptosis through pathways involving caspases and modulation of p53 expression .
- Comparative Efficacy : The compound's efficacy was compared to established chemotherapeutics like cisplatin, showing promising results that warrant further investigation.
Comparative Biological Activity
To further understand the unique properties of this compound, it is essential to compare its activity with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | Structure | Moderate antibacterial activity |
| 4-[(3-Chlorobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine | Structure | Lower cytotoxicity compared to target compound |
Case Studies
Several case studies have reported on the biological effects of similar pyrazolo compounds:
- Study on Antimicrobial Efficacy : A study highlighted that certain pyrazolo derivatives displayed broad-spectrum antimicrobial activities with significant inhibition zones against multiple pathogens .
- Anticancer Mechanisms : Research indicated that specific modifications in the pyrazolo structure could enhance anticancer properties by promoting apoptosis in cancer cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
